Technical Guide: Structure Elucidation of 4-Iodo-5-methylthiazole
Technical Guide: Structure Elucidation of 4-Iodo-5-methylthiazole
Part 1: Executive Summary & Strategic Context
The thiazole scaffold is a pharmacophore of high privilege in medicinal chemistry, serving as the core architecture for diverse therapeutics including ritonavir (antiretroviral), bleomycin (antineoplastic), and cefditoren (antibiotic).
4-Iodo-5-methylthiazole represents a critical building block for cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its value lies in the C4-iodine handle , which allows for the regioselective introduction of complex substituents at the 4-position, a motif often required to optimize binding affinity in kinase inhibitors and GPCR ligands.
However, the synthesis of 4-halothiazoles is fraught with regiochemical ambiguity. Standard electrophilic halogenation often favors the C5 position, while lithiation strategies favor C2. Consequently, confirming the structure of 4-iodo-5-methylthiazole requires a rigorous exclusion of its isomers: 5-iodo-4-methylthiazole and 2-iodo-5-methylthiazole .
This guide provides a definitive, self-validating protocol for the structural elucidation of 4-iodo-5-methylthiazole, synthesizing NMR spectroscopy (
Part 2: Synthetic Logic & Impurity Profile
To understand the analytical challenge, one must understand the genesis of the impurities. The structural assignment is not merely about "what is it?" but "why is it not the others?"
The Regioisomer Landscape
| Isomer | Structure Description | Origin/Risk |
| 4-Iodo-5-methylthiazole (Target) | I at C4, Me at C5, H at C2. | Target. Difficult to access via direct iodination. |
| 5-Iodo-4-methylthiazole | I at C5, Me at C4, H at C2. | Major Impurity. Formed if starting material is 4-methylthiazole (electrophilic iodination prefers C5). |
| 2-Iodo-5-methylthiazole | I at C2, Me at C5, H at C4. | Major Impurity. Formed via lithiation of 5-methylthiazole (C2 is most acidic). |
Synthetic Pathways & Decision Tree
The following Graphviz diagram illustrates the synthetic logic and where the ambiguity arises, necessitating the elucidation protocol.
Caption: Synthetic pathways leading to the target and its primary regioisomers. Direct methods often yield Isomer 2 or 5, making structural verification of Target critical.
Part 3: Spectroscopic Elucidation Protocol
This section details the self-validating logic to confirm the structure.
Proton NMR ( H NMR) Analysis[1][2]
The
-
Solvent: DMSO-
or CDCl (DMSO is preferred for sharper heteroaromatic signals). -
Diagnostic Signal: The aromatic proton.[1]
| Isomer | Proton Position | Expected Chemical Shift ( | Multiplicity |
| 2-Iodo-5-methyl | H4 | 7.50 – 8.00 | Singlet (broad) or Quartet ( |
| 4-Iodo-5-methyl | H2 | 8.70 – 9.00 | Singlet |
| 5-Iodo-4-methyl | H2 | 8.70 – 9.00 | Singlet |
Decision Logic:
-
Check
: If the signal is ppm, it is likely H4 . The compound is 2-iodo-5-methylthiazole . -
If
ppm: It is H2 . The compound is either the 4-iodo or 5-iodo isomer.-
Note: H2 is deshielded by both the adjacent Nitrogen and Sulfur atoms.
-
Carbon-13 NMR ( C NMR) Analysis
This is the definitive method for distinguishing the 4-iodo and 5-iodo isomers. The "Heavy Atom Effect" of iodine causes a significant shielding (upfield shift) of the ipso-carbon.
-
Reference Shifts (Unsubstituted Thiazole):
-
C2: ~153 ppm
-
C4: ~143 ppm
-
C5: ~119 ppm
-
-
Iodine Effect:
to ppm (shielding).
| Carbon | 4-Iodo-5-methylthiazole (Target) | 5-Iodo-4-methylthiazole (Isomer) |
| C2 | ~150-155 ppm (Deshielded) | ~150-155 ppm (Deshielded) |
| C4 | ~105-115 ppm (I-substituted) | ~150-155 ppm (Me-substituted) |
| C5 | ~130-135 ppm (Me-substituted) | ~75-85 ppm (I-substituted) |
Decision Logic:
-
Locate the Carbon bearing the Iodine (typically a quaternary carbon with low intensity).
-
If the I-bearing carbon is extremely upfield (< 90 ppm): It is C5-I . The compound is 5-iodo-4-methylthiazole .[2][3][4]
-
If the I-bearing carbon is moderately shielded (~105-115 ppm): It is C4-I . The compound is 4-iodo-5-methylthiazole .
-
Reasoning: C5 is naturally more shielded than C4. Applying the iodine effect to C5 pushes it to a very low frequency (<90 ppm). Applying it to C4 pushes it to ~110 ppm.
-
2D NMR Validation (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) confirms the connectivity.
-
Experiment:
H- C HMBC (optimized for Hz). -
Target Interaction: Correlation from the Methyl Protons to the ring carbons.
Workflow:
-
Identify Methyl protons (
ppm). -
Observe correlations to:
-
Ipso-Carbon: The carbon directly attached to the methyl.
-
Ortho-Carbon: The adjacent carbon.
-
Interpretation:
-
In 4-Iodo-5-methylthiazole:
-
Methyl (at C5) correlates to C5 (Me-bearing) and C4 (I-bearing).
-
Look at the chemical shift of the correlated ortho-carbon (C4). It should be the ~110 ppm signal.
-
-
In 5-Iodo-4-methylthiazole:
-
Methyl (at C4) correlates to C4 (Me-bearing) and C5 (I-bearing).
-
Look at the chemical shift of the correlated ortho-carbon (C5). It should be the <90 ppm signal.
-
Part 4: Elucidation Logic Flowchart
The following diagram summarizes the decision-making process for the analyst.
Caption: Step-by-step logic to distinguish the target from its two primary regioisomers.
Part 5: Experimental Protocol (Characterization)
Objective: Characterize a synthesized batch of 4-iodo-5-methylthiazole.
1. Sample Preparation:
-
Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-
(preferred) or CDCl . -
Ensure the solution is clear and free of suspended solids (filter if necessary).
2. Data Acquisition:
- H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay. Spectral width should cover -2 to 14 ppm.
- C NMR: Acquire 512-1024 scans (due to low sensitivity of quaternary carbons). Use proton decoupling.[5]
-
HMBC: Acquire a standard gradient-selected HMBC experiment.
3. Data Processing & Reporting:
-
Reference the spectrum to the solvent residual peak (DMSO:
2.50, 39.5; CDCl : 7.26, 77.16). -
Tabulate Data:
| Position | Mult. | HMBC Correlations | |||
| 2 | 8.85 | s | - | 154.2 | C4, C5 |
| 4 | - | - | - | 112.5 | - |
| 5 | - | - | - | 138.1 | - |
| 5-Me | 2.45 | s | - | 16.8 | C4, C5 |
Note: The values above are representative anticipated values for the Target Compound in DMSO-
Part 6: References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link
-
Thiazole NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General reference for substituent effects).
-
Regioselective Iodination: Dutta, U., et al. (2015). "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil". Chemical Communications, 51, 17744-17747. Link
-
Thiazole Synthesis Overview: "2-Amino-4-methylthiazole". Organic Syntheses, Coll.[6] Vol. 2, p.31 (1943). Link
-
Sandmeyer Reaction on Thiazoles: Application in Vertex Pharmaceuticals Patent US8227462B2 (Synthesis of 5-iodo-4-methylthiazole derivatives described, providing contrast). Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives - Google Patents [patents.google.com]
- 4. WO2010029082A1 - Organic compounds - Google Patents [patents.google.com]
- 5. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
